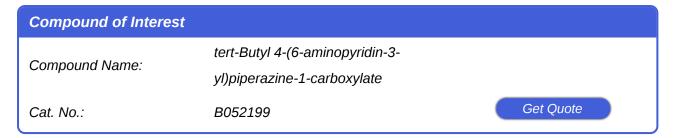


Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its synthetic pathway.

Chemical and Physical Properties

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a solid organic compound at room temperature.[1] It is widely utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4]

Table 1: Quantitative Data Summary



Property	Value	Source(s)
Molecular Weight	278.35 g/mol , 278.36 g/mol	[2][3][5][6][7][8][9][10]
Molecular Formula	C14H22N4O2	[5][6][7][8][9]
CAS Number	571188-59-5	[3][5][6][8]
IUPAC Name	tert-butyl 4-(6-amino-3- pyridinyl)piperazine-1- carboxylate	[7]
Melting Point	130-132 °C	[5]
Density	1.182 g/cm ³	[5]
Mass Spectrum	[M+H]+ = 279	[1][11]

Role in Pharmaceutical Synthesis

This compound is a crucial building block in the synthesis of targeted cancer therapies. Notably, it is an intermediate in the production of Palbociclib and Ribociclib, which are used in the treatment of ER-positive and HER2-negative breast cancer.[1][4]

Experimental Protocols for Synthesis

Several methods for the synthesis of **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1- carboxylate** have been documented. Below are detailed protocols for two common synthetic routes.

Protocol 1: Catalytic Hydrogenation

This method involves the reduction of a nitro-substituted precursor.

- Step 1: Reaction Setup
 - In a 500 mL triple-necked vial under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol).[1]



- Add 10% palladium on carbon catalyst (50% wet, 1.0 g) and anhydrous ethanol (100 mL).
- Step 2: Hydrogenation
 - Evacuate the reaction system and then fill it with hydrogen gas.[1]
 - Stir the reaction mixture at room temperature for 16 hours.[1]
- Step 3: Work-up and Isolation
 - After the reaction is complete, remove the hydrogen gas by evacuation and refill the vial with nitrogen.
 - Filter the reaction mixture through a diatomaceous earth pad to remove the palladium catalyst.[1]
 - Concentrate the filtrate under reduced pressure to yield the target compound.[1] This
 protocol reports a yield of 97% (2.7 g).[1]

Protocol 2: Photocatalytic Synthesis

This method utilizes a one-step light-irradiated reaction.

- Step 1: Reaction Setup
 - Add 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst to a suitable solvent.[11]
 - An oxidant is also required for this reaction.[11]
- Step 2: Photoreaction
 - Irradiate the reaction mixture with light to initiate the synthesis.[11] This one-step process
 is designed to shorten the synthetic pathway and reduce byproducts.[11]
- Step 3: Isolation



 Details on the specific work-up and isolation for this method were not provided in the reviewed literature.

Protocol 3: Two-Step Iodination and Coupling

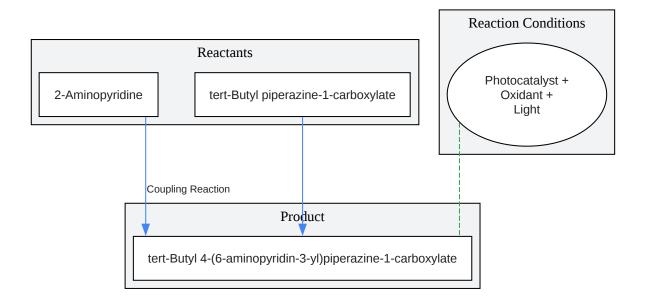
This method involves the iodination of 2-aminopyridine followed by a coupling reaction.

- Step 1: Iodination
 - Perform an iodination reaction on 2-aminopyridine to generate 2-amino-5-iodopyridine.
- Step 2: Coupling Reaction
 - Carry out a coupling reaction between 2-amino-5-iodopyridine and the appropriate piperazine derivative to obtain the final product.[12]

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic pathway for **tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate**, highlighting the key reactants and the final product.





Click to download full resolution via product page

Caption: Generalized photocatalytic synthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5
 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vianachem.com [vianachem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]







- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525
 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis chemicalbook [chemicalbook.com]
- 9. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | FB29531 [biosynth.com]
- 10. 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. CN108558792B Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester Google Patents [patents.google.com]
- 12. CN113429340B Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b052199#tert-butyl-4-6-aminopyridin-3-yl-piperazine-1-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com